molecular formula C10H9BrOS2 B13875305 1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone

1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone

Cat. No.: B13875305
M. Wt: 289.2 g/mol
InChI Key: MDGKBUMUMZNLBO-UHFFFAOYSA-N
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Description

1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a thieno[2,3-b]thiophene ring system, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone typically involves the bromination of 3,4-dimethylthieno[2,3-b]thiophene followed by the introduction of an ethanone group. One common method involves the reaction of 3,4-dimethylthieno[2,3-b]thiophene with bromine in the presence of a suitable base, such as potassium carbonate, to yield the brominated intermediate. This intermediate is then reacted with an ethanone derivative under appropriate conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted thienothiophene derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine atom and the thienothiophene ring system can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-3-(dimethylamino)-2-propen-1-one
  • 2-Bromo-1-(2-thienyl)ethanone
  • 3,4-Dimethylthieno[2,3-b]thiophene derivatives

Uniqueness

1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone is unique due to the presence of both bromine and ethanone functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrOS2/c1-4-7-5(2)9(11)14-10(7)13-8(4)6(3)12/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGKBUMUMZNLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)Br)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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